4-[(2E)-2-[(Furan-2-YL)formamido]-3-(4-nitrophenyl)prop-2-enamido]benzoic acid
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Overview
Description
4-[(2E)-2-[(Furan-2-YL)formamido]-3-(4-nitrophenyl)prop-2-enamido]benzoic acid is a complex organic compound that features a furan ring, a nitrophenyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-2-[(Furan-2-YL)formamido]-3-(4-nitrophenyl)prop-2-enamido]benzoic acid typically involves multiple steps. One common approach is the condensation reaction between 2-acetylfuran and substituted benzaldehydes under acidic conditions using a 1-M HCl acetic acid solution . This reaction forms the furan-2-yl and nitrophenyl intermediates, which are then further reacted with benzoic acid derivatives to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(2E)-2-[(Furan-2-YL)formamido]-3-(4-nitrophenyl)prop-2-enamido]benzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of the nitrophenyl group.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
4-[(2E)-2-[(Furan-2-YL)formamido]-3-(4-nitrophenyl)prop-2-enamido]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the furan ring.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-[(2E)-2-[(Furan-2-YL)formamido]-3-(4-nitrophenyl)prop-2-enamido]benzoic acid involves its interaction with various molecular targets and pathways. The furan ring can interact with enzymes and proteins, potentially inhibiting their activity. The nitrophenyl group can participate in redox reactions, affecting cellular processes. The benzoic acid moiety can interact with cellular membranes, altering their properties and functions.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(Furan-2-yl)-3-(substituted phenyl)prop-2-en-1-one derivatives
- (2S)-2-[(2,6-dichloro-4-{[(2E)-3-(furan-2-yl)prop-2-enamido]methyl}phenyl)formamido]-3-(piperidin-2-ylformamido)propanoic acid
Uniqueness
4-[(2E)-2-[(Furan-2-YL)formamido]-3-(4-nitrophenyl)prop-2-enamido]benzoic acid is unique due to its combination of a furan ring, nitrophenyl group, and benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[[(E)-2-(furan-2-carbonylamino)-3-(4-nitrophenyl)prop-2-enoyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O7/c25-19(22-15-7-5-14(6-8-15)21(27)28)17(23-20(26)18-2-1-11-31-18)12-13-3-9-16(10-4-13)24(29)30/h1-12H,(H,22,25)(H,23,26)(H,27,28)/b17-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWGMVMGLFRKID-SFQUDFHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)N/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)NC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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